molecular formula C17H20N4O5S B587232 Des(methylpiperazinyl) sildenafil acid CAS No. 1357931-55-5

Des(methylpiperazinyl) sildenafil acid

Cat. No.: B587232
CAS No.: 1357931-55-5
M. Wt: 392.43
InChI Key: DFABUTFBIDMPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des(methylpiperazinyl) sildenafil acid is a chemical compound with the molecular formula C17H20N4O5S. It is a derivative of sildenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the presence of a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, which are crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of des(methylpiperazinyl) sildenafil acid involves several steps, starting from commercially available precursors. One common method includes the cyclization of a bis-amide intermediate using polyphosphoric acid at elevated temperatures . Another approach involves the use of arylacetic acid as an acyl source, with potassium persulfate (K2S2O8) as an oxidant in an aqueous medium . These methods ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification. The process involves flash chromatography followed by preparative HPLC to isolate and purify the compound from reaction mixtures . This ensures that the product meets the stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Des(methylpiperazinyl) sildenafil acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonic acid moiety, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(methylpiperazinyl) sildenafil acid is unique due to its specific structural modifications, which result in distinct pharmacological properties. Unlike sildenafil, it has a benzenesulfonic acid moiety instead of an N-methylpiperazinyl group, leading to different interactions with biological targets and potentially unique therapeutic applications .

Biological Activity

Des(methylpiperazinyl) sildenafil acid, a derivative of sildenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is characterized by its unique molecular structure, which includes a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview

  • Chemical Formula : C17H20N4O5S
  • CAS Number : 1357931-55-5
  • Target Enzyme : Phosphodiesterase type 5 (PDE5)

This compound acts as a potent selective reversible inhibitor of PDE5. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in vasodilation and cellular signaling. This mechanism is particularly significant in the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH).

Key Points:

  • Inhibition of PDE5 : By inhibiting PDE5, this compound prevents the breakdown of cGMP, enhancing its physiological effects.
  • Vasodilation : Increased cGMP levels result in smooth muscle relaxation and vasodilation, improving blood flow to various tissues.
  • Cellular Signaling : The compound may influence cellular signaling pathways that regulate gene expression and cellular behavior.

The biochemical properties of this compound are similar to those of sildenafil, with specific implications for its pharmacodynamics:

PropertyDescription
Selectivity Highly selective for PDE5 over other phosphodiesterases
Potency (IC50) Approximately 3.5 nM against PDE5
Half-life Approximately 4 hours
Metabolism Primarily metabolized by CYP3A4 and CYP2C9 enzymes

Case Studies and Clinical Applications

  • Erectile Dysfunction : Clinical trials have demonstrated that sildenafil derivatives, including this compound, effectively improve erectile function in various populations. Response rates exceed 70% in many cases, with lower rates observed in patients with diabetes or post-prostatectomy.
  • Pulmonary Arterial Hypertension (PAH) : Research indicates that PDE5 inhibitors can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH. In randomized controlled trials, the efficacy of these compounds has been established across diverse patient demographics.
  • Potential Cancer Applications : Emerging studies suggest that sildenafil and its analogs may possess anti-cancer properties through modulation of angiogenesis and immune responses. These findings warrant further investigation into their potential therapeutic roles beyond traditional applications.

Properties

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFABUTFBIDMPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357931-55-5
Record name Des(methylpiperazinyl) sildenafil acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES(METHYLPIPERAZINYL) SILDENAFIL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.